molecular formula C11H16BrNOS B6046255 5-bromo-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide

5-bromo-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide

Cat. No. B6046255
M. Wt: 290.22 g/mol
InChI Key: YJCOYUUXVOPZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide involves its binding to the active site of the target enzyme. It acts as a competitive inhibitor, preventing the substrate from binding to the enzyme and inhibiting its activity. This results in a decrease in the activity of the enzyme and a potential therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target enzyme it inhibits. For example, inhibition of GSK-3β can lead to increased insulin sensitivity and decreased inflammation, while inhibition of CDK5 can lead to decreased cell proliferation and increased apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide in lab experiments is its specificity towards certain enzymes, allowing for targeted inhibition. However, a limitation is its potential toxicity and the need for careful handling and disposal.

Future Directions

For research on 5-bromo-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide include further investigation of its potential therapeutic applications in diseases such as Alzheimer's and cancer. Additionally, research can be done to optimize the synthesis method and improve the compound's potency and selectivity towards target enzymes.

Synthesis Methods

The synthesis of 5-bromo-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 1,2,2-trimethylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

5-bromo-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are involved in various diseases such as Alzheimer's disease and cancer. This compound can be used in the development of new drugs targeting these enzymes.

properties

IUPAC Name

5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNOS/c1-7(11(2,3)4)13-10(14)8-5-6-9(12)15-8/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCOYUUXVOPZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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